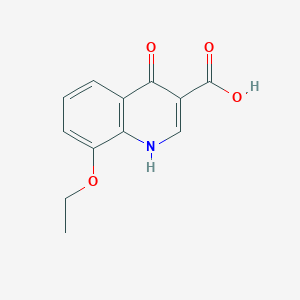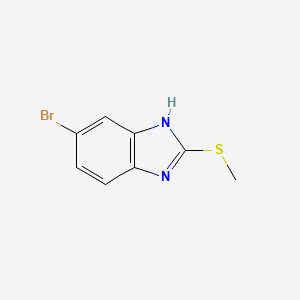
N-allyl-1-(4-nitrophenyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
Several synthetic methods exist for preparing N-allyl-1-(4-nitrophenyl)-4-piperidinecarboxamide. One notable approach involves the acyl radical addition/C–H annulation cascade of N-allyl-indoles with α-oxocarboxylic acids . This silver-catalyzed protocol allows regioselective acylarylation of unactivated alkenes, leading to the formation of the desired compound .
Molecular Structure Analysis
The molecular formula of N-allyl-1-(4-nitrophenyl)-4-piperidinecarboxamide is C₂₁H₂₁N₅O₆S₂ , with an average mass of 503.551 Da . The compound’s monoisotopic mass is 503.093323 Da .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of “N-allyl-1-(4-nitrophenyl)-4-piperidinecarboxamide” (also known as “1-(4-nitrophenyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide”), focusing on six unique applications:
Antimicrobial Agents
N-allyl-1-(4-nitrophenyl)-4-piperidinecarboxamide has shown potential as an antimicrobial agent. Compounds with similar structures have been studied for their ability to inhibit the growth of various bacterial strains, including drug-resistant bacteria. The nitrophenyl group is particularly effective in disrupting bacterial cell walls, making this compound a promising candidate for developing new antibiotics .
Cancer Research
This compound is being explored for its potential in cancer research, particularly as a chemotherapeutic agent. The nitrophenyl group can induce oxidative stress in cancer cells, leading to apoptosis (programmed cell death). Additionally, the piperidine ring enhances the compound’s ability to penetrate cell membranes, increasing its efficacy against tumor cells .
Neuroprotective Agents
Research has indicated that N-allyl-1-(4-nitrophenyl)-4-piperidinecarboxamide may have neuroprotective properties. The compound’s ability to cross the blood-brain barrier and its potential to reduce oxidative stress make it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Anti-inflammatory Agents
The anti-inflammatory properties of this compound are being investigated for their potential to treat chronic inflammatory diseases. The nitrophenyl group can inhibit the production of pro-inflammatory cytokines, reducing inflammation and providing relief in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Fluorescent Probes
N-allyl-1-(4-nitrophenyl)-4-piperidinecarboxamide is also being studied as a fluorescent probe for biological imaging. The compound’s structure allows it to emit fluorescence under specific conditions, making it useful for tracking cellular processes and visualizing biological structures in real-time .
Drug Delivery Systems
The compound’s unique chemical structure makes it a potential candidate for use in drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility and bioavailability of poorly soluble drugs, improving their therapeutic efficacy .
Propriétés
IUPAC Name |
1-(4-nitrophenyl)-N-prop-2-enylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-2-9-16-15(19)12-7-10-17(11-8-12)13-3-5-14(6-4-13)18(20)21/h2-6,12H,1,7-11H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSGRUYSSHAGLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001197751 | |
| Record name | 1-(4-Nitrophenyl)-N-2-propen-1-yl-4-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001197751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
303144-45-8 | |
| Record name | 1-(4-Nitrophenyl)-N-2-propen-1-yl-4-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303144-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Nitrophenyl)-N-2-propen-1-yl-4-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001197751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




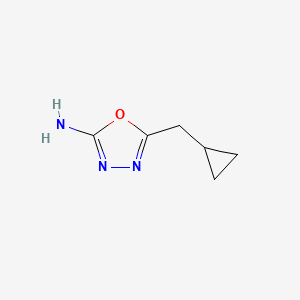
![(1S,2S)-1-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;ruthenium(2+);dichloride](/img/structure/B3122280.png)

![4-Formylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B3122307.png)
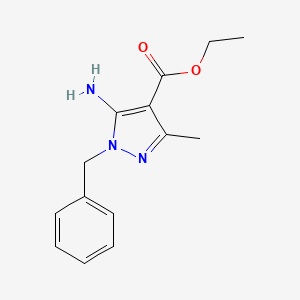
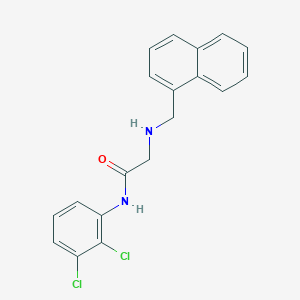
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B3122332.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3122336.png)
![2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3122340.png)
![N-(4-butylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3122342.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3122348.png)
